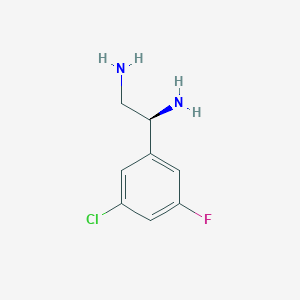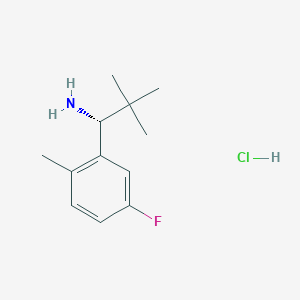
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-5-fluoro-benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethane-1,2-diamine moiety may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Chloro-4-fluoro-phenyl)ethane-1,2-diamine: Similar structure with a different position of the fluoro substituent.
(1S)-1-(3-Bromo-5-fluoro-phenyl)ethane-1,2-diamine: Similar structure with a bromo substituent instead of chloro.
(1S)-1-(3-Chloro-5-methyl-phenyl)ethane-1,2-diamine: Similar structure with a methyl substituent instead of fluoro.
Uniqueness
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various chemical and biological applications.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
RXQCHPTXFTYUIZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)






![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)

